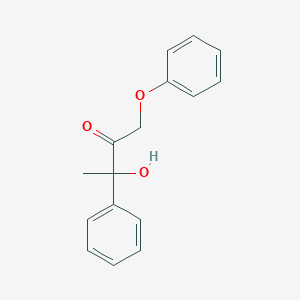
CID 71376373
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71376373” is a chemical entity registered in the PubChem database
Vorbereitungsmethoden
The preparation of CID 71376373 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial production methods can be found in relevant chemical patents and scientific literature .
Analyse Chemischer Reaktionen
CID 71376373 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Wissenschaftliche Forschungsanwendungen
CID 71376373 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including the development of new drugs. In industry, it can be used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of CID 71376373 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
CID 71376373 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groupsSome similar compounds include those identified in PubChem with similar 2-D or 3-D structures .
Eigenschaften
CAS-Nummer |
652156-07-5 |
|---|---|
Molekularformel |
C8H16MgO |
Molekulargewicht |
152.52 g/mol |
InChI |
InChI=1S/C8H16O.Mg/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3; |
InChI-Schlüssel |
RAIJOOLXQOSKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCO1)CC.[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


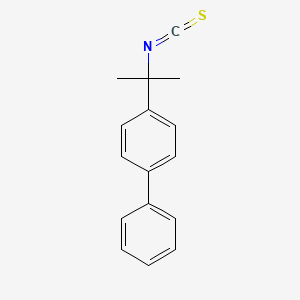
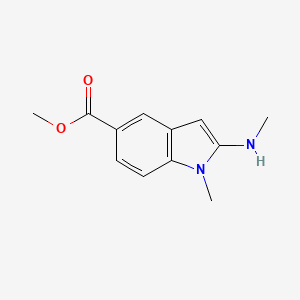

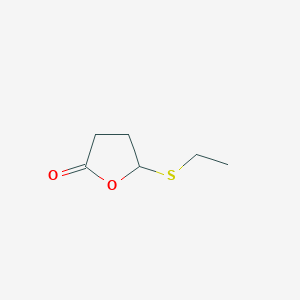

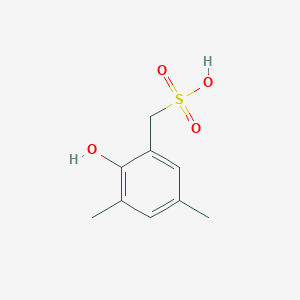
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-](/img/structure/B12537198.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)

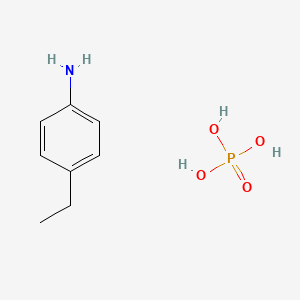
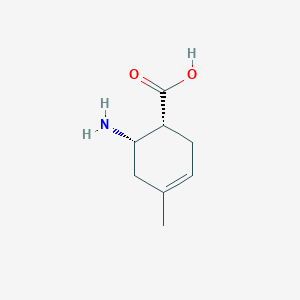
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
